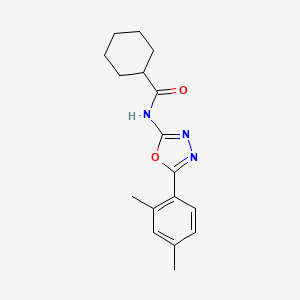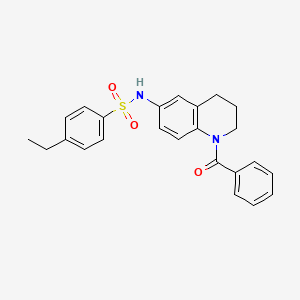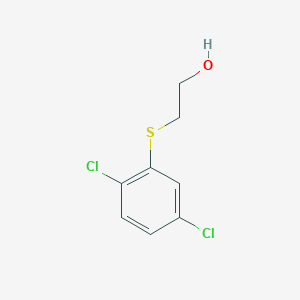
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule that contains several functional groups. It has a cyclohexanecarboxamide group, an oxadiazole ring, and a 2,4-dimethylphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a cyclohexane ring, which is a six-membered ring of carbon atoms, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The oxadiazole ring is a heterocycle and may undergo reactions typical of such structures. The amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on related oxadiazole compounds has demonstrated significant anticonvulsant activities, making them potential candidates for epilepsy treatment. A study by Rajak et al. (2013) synthesized novel limonene and citral-based oxadiazoles, evaluating their anticonvulsant efficacy through various models, including maximal electroshock seizure (MES), subcutaneous pentylenetrtrazole (scPTZ), and subcutaneous strychnine (scSTY) tests. The results affirmed that the structural requirements for anticonvulsant activity are critical, with the study also attempting to establish structure-activity relationships among the compounds tested (Rajak et al., 2013).
Antidepressant and Anticonvulsant Effects
Another relevant study explored the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. The research indicated that certain compounds exhibited remarkable protective effects against clonic seizures induced by pentylene tetrazole (PTZ), suggesting their potential as effective treatments for convulsive disorders. This study highlights the versatility of oxadiazole derivatives in therapeutic applications beyond their conventional use (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole derivatives have also been extensively studied. For example, Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and tested their inhibitory activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. These compounds displayed significant antibacterial activities, underscoring their potential in addressing antimicrobial resistance. Additionally, their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer, suggests a promising avenue for cancer treatment (Al-Wahaibi et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTNBOSBDFHNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)

![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2382073.png)

